N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O2/c1-14-11-18(26)24(19(22-14)23-9-3-2-4-10-23)13-17(25)21-12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNGKZJOMULFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-9724 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV). GP2 mediates the pH-dependent fusion in the endosome compartment, which is crucial for the release of the virus ribonucleoprotein into the cell cytoplasm.
Mode of Action
F3406-9724 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome. The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-9724.
Biochemical Pathways
The inhibition of the pH-dependent fusion in the endosome compartment by F3406-9724 prevents the release of the virus ribonucleoprotein into the cell cytoplasm. This action disrupts the normal life cycle of the virus, preventing its replication and spread within the host organism.
Result of Action
The result of F3406-9724’s action is the inhibition of LCMV multiplication. By preventing the virus from entering host cells and initiating its replication process, F3406-9724 effectively reduces the spread of the virus within the host organism.
Action Environment
The action of F3406-9724 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with the pH-dependent fusion process mediated by the LCMV glycoprotein GP2. Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the physiological pH of the host organism’s internal environment and the presence of other substances that could interact with the compound.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C19H23ClN4O2
- Molecular Weight : 374.9 g/mol
- CAS Number : 1251604-98-4
1. Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of dihydropyrimidines have been evaluated for their effectiveness against various bacterial strains. In one study, synthesized compounds demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating that this compound may also possess similar effects .
2. Enzyme Inhibition
The compound has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating conditions like Alzheimer's disease. A study highlighted that various piperidine derivatives exhibited strong inhibition of AChE, suggesting that this compound could be effective in neurological applications . Additionally, it has been noted for urease inhibition, which is relevant in treating urinary tract infections .
3. Anticancer Properties
Research into related compounds has indicated their potential in anticancer therapies. The piperidine nucleus is associated with various bioactivities, including antitumor effects. The structural framework of this compound suggests it may also exhibit similar anticancer properties through mechanisms involving apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
a. Interaction with Biological Targets
Docking studies have revealed that this compound may interact with specific amino acids in target proteins, influencing their activity and function. This interaction is crucial for its role as an enzyme inhibitor and antimicrobial agent .
b. Bioavailability and Toxicity
In silico studies on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles suggest favorable characteristics for oral bioavailability and low toxicity risks, making it a candidate for further development in pharmaceutical applications .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized pyrimidine derivatives, N-[...]-acetamide exhibited significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Case Study 2: Neurological Applications
A series of piperidine derivatives were tested for AChE inhibition; results indicated that compounds structurally similar to N-[...]-acetamide could significantly enhance cognitive function in animal models of Alzheimer’s disease .
Chemical Reactions Analysis
Core Pyrimidinone Formation
The pyrimidinone scaffold is synthesized via cyclocondensation reactions. A representative method involves:
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Reactants : Ethyl acetoacetate and thiourea in methanol with sodium methylate as a base .
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Conditions : Reflux in anhydrous methanol (2.6–2.8 molar equivalents of NaOMe) .
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Product : 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (3 ) .
Alkylation for Acetamide Moiety
The thione group in 3 undergoes S-alkylation with N-substituted 2-chloroacetamides:
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Reactants : 6-Methyl-2-thioxo-pyrimidin-4-one (3 ) and N-(4-chlorobenzyl)-2-chloroacetamide (4 ) .
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Conditions :
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Product : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorobenzyl)acetamide .
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl acetoacetate + thiourea | NaOMe/MeOH, reflux | 55–82% |
| 2 | 3 + 4 | K₂CO₃/DMF, 70–80°C | ~60% |
S-Alkylation
The nucleophilic sulfur in 3 attacks the electrophilic carbon in 2-chloroacetamide (4 ), displacing chloride. The reaction is regioselective due to sulfur’s higher nucleophilicity compared to oxygen .
Piperidine Substitution
The 2-piperidin-1-yl group is introduced via:
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Method A : Cyclocondensation with piperidine-containing precursors.
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Method B : Post-synthetic displacement of a leaving group (e.g., thiol or chloride) using piperidine under basic conditions .
Hydrolysis Sensitivity
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Amide Bond : Susceptible to acidic/basic hydrolysis, requiring neutral conditions during synthesis .
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Pyrimidinone Ring : Stable under mild conditions but prone to ring-opening under strong acids/bases .
Oxidation/Reduction
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Piperidine Moiety : May oxidize to N-oxide derivatives under strong oxidizing agents.
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Carbonyl Groups : Reducible to alcohols using agents like NaBH₄ or LiAlH₄.
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base (K₂CO₃) | 2.5–3.0 eq. | Maximizes alkylation efficiency |
| Temperature | 70–80°C | Balances reactivity and side reactions |
| Solvent | DMF | Enhances solubility of intermediates |
Spectroscopic Characterization
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1H NMR : Key signals include:
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13C NMR : Peaks at δ 166.43 (amide C=O) and δ 165.43 (pyrimidinone C=O) .
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MS : Molecular ion peak at m/z 403.9 ([M+H]⁺).
Functionalization Potential
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Amide Group : Participates in coupling reactions (e.g., Suzuki-Miyaura for aryl extensions) .
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Chlorobenzyl Group : Undergoes cross-coupling (e.g., Buchwald-Hartwig amination) .
Challenges and Mitigations
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide
- Structural Differences : Replaces the piperidin-1-yl group at position 2 with a thioether (-S-) linkage.
- Impact : The thioether reduces steric bulk but may decrease hydrogen-bonding capacity compared to piperidine. This compound exhibited a melting point >282°C and demonstrated moderate anticancer activity in preliminary studies .
- Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-(4-chlorophenyl)-2-chloroacetamide, highlighting a divergent synthetic pathway compared to the target compound’s piperidine-functionalized intermediate .
N-(4-Fluorophenyl)-2-(4-hydroxy-6-methylquinolin-2(1H)-one)acetamide
- Structural Differences: Substitutes the dihydropyrimidinone core with a quinolinone system and replaces chlorine with fluorine.
- Fluorine improves electronegativity but may reduce metabolic stability compared to chlorine .
Side Chain Variations
2-{[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]amino}ethan-1-ol Hydrochloride
- Structural Differences: Replaces the chlorophenylmethyl-acetamide side chain with a benzodioxin-ethylaminoethanol moiety.
- Impact : The benzodioxin group introduces oxygen-based heterocycles, improving solubility but reducing lipophilicity. This compound’s reduced molecular weight (511.86 g/mol) may enhance bioavailability compared to the target compound .
N-[(4-Methyl-1,2,5-oxadiazol-3-yl)]-2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
- Structural Differences: Features a cyclopropyl-substituted dihydropyrimidinone and an oxadiazole side chain.
- The oxadiazole moiety introduces hydrogen-bond acceptors, altering binding kinetics .
Pharmacological Activity
- Anticancer Potential: The target compound’s dihydropyrimidinone core aligns with linomide derivatives (), which inhibit angiogenesis and tumor growth. Piperidine substitution may enhance binding to kinases (e.g., VEGF receptors) compared to thioether analogs .
- Metabolic Stability : Chlorophenyl groups are associated with slower hepatic clearance compared to fluorophenyl or methyloxadiazole derivatives, as seen in and .
Preparation Methods
Multicomponent Biginelli Reaction for Dihydropyrimidinone Core
The dihydropyrimidinone core is efficiently constructed via the Biginelli reaction , a one-pot condensation of urea, β-ketoester, and aldehyde. For this compound:
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4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl is synthesized using methyl acetoacetate, urea, and formaldehyde under acidic conditions (e.g., HCl/EtOH).
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Piperidin-1-yl substitution at position 2 is achieved by replacing urea with piperidine-1-carboxamide or via post-synthetic modification.
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Reflux methyl acetoacetate (1.2 eq), piperidine-1-carboxamide (1 eq), and paraformaldehyde (1 eq) in ethanol with concentrated HCl (10 mol%) for 8–12 hours.
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Isolate the crude 4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidine via vacuum filtration (Yield: 68–72%).
Acetamide Bridging via Nucleophilic Acyl Substitution
The acetamide bridge is introduced through a two-step sequence:
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Chloroacetylation : React 2-(piperidin-1-yl)-4-methyl-6-oxo-1,6-dihydropyrimidine with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
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Amidation : Treat the chloro intermediate with 4-chlorobenzylamine in acetonitrile at 60°C for 6 hours.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetonitrile | 85% → 92% |
| Temperature | 60°C | 75% → 92% |
| Base | TEA (2 eq) | 80% → 92% |
Post-Synthetic Functionalization
Analytical Characterization and Validation
Spectroscopic Profiling
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¹H NMR (400 MHz, DMSO-d6): δ 1.45–1.60 (m, 6H, piperidine CH2), 2.30 (s, 3H, CH3), 4.20 (s, 2H, NCH2CO), 5.10 (s, 2H, ArCH2N), 7.35–7.45 (m, 4H, ArH).
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LC-MS : m/z 417.2 [M+H]⁺ (Calc. 417.1).
Q & A
Q. How can green chemistry principles be integrated into the synthesis protocol?
- Sustainable modifications :
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalysis : Use Bi(OTf)₃ for Lewis acid-mediated cyclization (reduces waste vs. stoichiometric bases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
